

# Technical Support Center: Troubleshooting Elexacaftor Experiments

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Elexacaftor*

Cat. No.: *B607289*

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for **Elexacaftor** (VX-445) and its combination therapies. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering inconsistent or unexpected results during in vitro experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you achieve robust and reproducible data.

## Section 1: Foundational Knowledge & Core Mechanism FAQs

Understanding the precise mechanism of the **Elexacaftor**/Tezacaftor/Ivacaftor (ETI) combination is the first step in diagnosing experimental issues. The therapy is designed to address the defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly in individuals with at least one F508del mutation.[1][2]

**Q1:** What are the specific roles of **Elexacaftor**, Tezacaftor, and Ivacaftor in the triple combination?

**A1:** Each component has a distinct but synergistic role:

- Tezacaftor (VX-661): A "first-generation" corrector that aids in the proper folding and processing of the CFTR protein within the endoplasmic reticulum (ER).[1]

- **Elexacaftor (VX-445)**: A "next-generation" corrector that binds to a different site on the CFTR protein than Tezacaftor.<sup>[1][3]</sup> This dual-corrector approach provides a more comprehensive rescue of the F508del-CFTR protein's conformational stability, allowing more of it to be trafficked to the cell surface.<sup>[3][4]</sup>
- Ivacaftor (VX-770): A potentiator that acts on the CFTR channels already present at the cell surface. It increases the channel's open probability (gating), facilitating a higher rate of chloride ion transport.<sup>[1][4]</sup>

Recent studies have also revealed that **Elexacaftor** possesses a secondary potentiator-like activity, which contributes to its high efficacy.<sup>[5][6][7]</sup>



[Click to download full resolution via product page](#)

**Caption:** Synergistic mechanism of **Elexacaftor**, Tezacaftor, and Ivacaftor.

## Section 2: Cell Model and Culture Troubleshooting

The choice and handling of your cellular model is a primary source of experimental variability.

Q2: We are seeing significant batch-to-batch variability in our CFBE41o- cell line's response to ETI. What could be the cause?

A2: This is a common issue. Immortalized cell lines like CFBE41o- (human bronchial epithelial cells) can exhibit phenotypic drift over time. The primary causes are:

- High Passage Number: As passage number increases, cells can accumulate genetic and epigenetic changes, altering the expression of key proteins involved in CFTR processing and trafficking. It is critical to use low-passage cells from a verified source for all key experiments.
- Cell Culture Conditions: CFTR expression and processing are sensitive to culture conditions. [8] Inconsistent confluence at the time of treatment, variations in serum batches, or minor fluctuations in CO<sub>2</sub> or temperature can alter the cellular stress response and impact CFTR biogenesis.
- Mycoplasma Contamination: A frequently overlooked cause of inconsistent results. Mycoplasma can alter cellular metabolism and gene expression, profoundly affecting protein folding and trafficking pathways. Regular testing is essential.

Q3: Our primary human nasal epithelial (HNE) cells show a weaker-than-expected response to ETI compared to published data. What should we investigate?

A3: Primary cells offer greater physiological relevance but come with higher variability.[9]

- Donor Variability: Significant inter-individual differences in response are expected.[9] The genetic background of the donor beyond the CFTR mutation can influence the response to modulators.
- Cell Differentiation State: The level of CFTR expression and the cell's ability to process it correctly are highly dependent on the differentiation state. Ensure your air-liquid interface (ALI) cultures are fully differentiated, which can be confirmed by observing cilia formation and mucus production. Ussing chamber experiments should show a high transepithelial electrical resistance (TEER) before you begin.[6]

- Culture Health: Primary cells are sensitive. Look for signs of stress or contamination. Ensure the ALI culture medium is fresh and that the cells were not stressed during initial processing and seeding.

## Section 3: Biochemical Assay Troubleshooting (Western Blot)

Assessing CFTR protein maturation is a cornerstone of corrector studies. The Western blot is the most common method, distinguishing between the immature and mature forms of the protein.

Q4: Our Western blots show inconsistent ratios of Band C to Band B for F508del-CFTR after ETI treatment. How can we improve this?

A4: Achieving consistent Western blot data for CFTR is challenging due to its low abundance and complex post-translational modifications.

- Understanding the Bands:
  - Band B (~150 kDa): The immature, core-glycosylated form of CFTR that resides in the ER. [10] In untreated F508del cells, this band is predominant.
  - Band C (~170-180 kDa): The mature, complex-glycosylated form that has passed through the Golgi apparatus and is trafficked to the cell surface.[10] Effective corrector treatment should significantly increase the intensity of Band C relative to Band B.
- Causality & Troubleshooting Steps:
  - Inconsistent Lysis: CFTR is a membrane protein. Incomplete solubilization will lead to variable protein recovery. Use a robust lysis buffer (e.g., RIPA buffer) with fresh protease inhibitors and ensure adequate mechanical disruption (e.g., sonication).[8][11]
  - Protein Loading: CFTR is a low-abundance protein. You must load a high amount of total protein (typically 30-50 µg per lane for endogenous expression). Always normalize protein concentration with a BCA assay before loading.[8]

- Incubation Time: A 24-48 hour incubation with **Elexacaftor**/Tezacaftor is typically required to see a significant shift from Band B to Band C, as this allows for the synthesis and processing of new protein.[6][12] Ensure your incubation time is consistent across experiments.
- Antibody Performance: Use a well-validated anti-CFTR antibody. The quality of the primary antibody is paramount. Run a positive control (e.g., lysate from cells overexpressing wild-type CFTR) and a negative control (e.g., untreated F508del cells) on every blot.

| Parameter            | Recommendation                                     | Rationale                                              |
|----------------------|----------------------------------------------------|--------------------------------------------------------|
| Cell Confluence      | 90-100%                                            | Ensures consistent baseline CFTR expression.           |
| Lysis Buffer         | RIPA with Protease Inhibitors                      | Ensures complete solubilization of membrane proteins.  |
| Total Protein Load   | 30-50 µg/lane                                      | Necessary to detect low-abundance CFTR.                |
| Corrector Incubation | 24-48 hours                                        | Allows time for new protein synthesis and trafficking. |
| Positive Control     | WT-CFTR Lysate                                     | Validates antibody and detection system performance.   |
| Loading Control      | β-actin or Na <sup>+</sup> /K <sup>+</sup> -ATPase | Confirms equal protein loading across lanes.           |

## Section 4: Functional Assay Troubleshooting

Functional assays measure the direct output of CFTR modulation: chloride transport. Inconsistencies here can negate even perfect biochemical results.

Q5: Our YFP-based halide influx assay results have a high coefficient of variation (%CV) between replicate wells. How can we reduce this variability?

A5: The Yellow Fluorescent Protein (YFP) halide influx assay is a powerful high-throughput method, but it is sensitive to several parameters.[13][14] The assay measures the rate of iodide influx, which quenches the YFP fluorescence.[13][15]

- Uneven Cell Seeding: The most common cause of variability. An uneven cell monolayer will result in different amounts of CFTR per well. Use a calibrated multichannel pipette or an automated cell seeder. Visually inspect plates for even confluence before the assay.
- Incomplete Washing: Residual iodide in the well before the assay begins will lead to a lower quenching rate. Ensure wash steps are thorough and consistent.
- Reagent Injection Artifacts: The force of iodide buffer injection can dislodge cells or cause pressure changes that affect fluorescence. Optimize the injection speed and height on your plate reader.
- Suboptimal Activator Concentration: CFTR channels must be maximally activated to get a robust signal. Ensure you are using an optimal concentration of a cAMP agonist like Forskolin, often in combination with a potentiator like Ivacaftor or Genistein, added 20-30 minutes before the iodide injection.[13]



[Click to download full resolution via product page](#)

**Caption:** A logical workflow for troubleshooting inconsistent functional assay data.

Q6: In our Ussing chamber experiments, why might the acute addition of Ivacaftor not produce a significant current increase after chronic ETI treatment?

A6: This is an interesting and important observation that highlights the complexity of the triple-combination therapy.

- Ivacaftor in Chronic Treatment: The standard ETI protocol involves chronic incubation (24-48h) with all three compounds. During this time, Ivacaftor is already present and potentiating the newly trafficked F508del-CFTR channels.
- Reduced Rescue by Ivacaftor: Some studies suggest that the presence of Ivacaftor during the chronic correction phase can slightly reduce the maximal rescue of F508del-CFTR, possibly by affecting the stability of the corrected protein at the membrane.[16][17]
- **Elexacaftor's Potentiator Activity:** As mentioned, **Elexacaftor** itself has potentiating effects. [7] Therefore, the channels that reach the membrane after chronic ETI treatment are already in a partially or fully potentiated state. The subsequent acute addition of more Ivacaftor may not produce a large, additional spike in current because the system is already near its maximum potentiation.

To dissect these effects, an experimental design could involve comparing chronic incubation with **Elexacaftor**/Tezacaftor alone versus **Elexacaftor**/Tezacaftor/Ivacaftor, followed by acute stimulation.[16]

## Section 5: Key Experimental Protocols

### Protocol 1: Western Blot for CFTR Maturation

This protocol is designed to assess the shift from immature (Band B) to mature (Band C) CFTR following corrector treatment.

- Cell Culture & Treatment:
  - Seed CFBE41o- cells expressing F508del-CFTR in 6-well plates. Grow to 90-100% confluence.
  - Treat cells with the desired concentration of **Elexacaftor**/Tezacaftor (e.g., 3  $\mu$ M each) or vehicle control (0.1% DMSO) for 24-48 hours at 37°C.
  - Include a positive control well of cells expressing wild-type (WT) CFTR.
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.

- Add 200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.
- Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Sonicate the lysate briefly (e.g., 3 x 10-second pulses) to shear DNA and ensure complete lysis.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay kit.
- Sample Preparation & SDS-PAGE:
  - Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
  - Add 4x Laemmli sample buffer and incubate at 37°C for 30 minutes. Do not boil CFTR samples, as this can cause aggregation.
  - Load 30-50 µg of total protein per lane onto a 6% or 8% Tris-Glycine SDS-PAGE gel.
- Protein Transfer & Immunoblotting:
  - Transfer proteins to a PVDF membrane at 300 mA for 90-120 minutes at 4°C.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate with a primary anti-CFTR antibody (e.g., clone 596 or M3A7) overnight at 4°C.
  - Wash the membrane 3x with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane 3x with TBST.

- Apply ECL substrate and visualize using a chemiluminescence imager.
- Self-Validation: Re-probe the blot for a loading control (e.g.,  $\beta$ -actin) to confirm equal loading.

## Protocol 2: YFP-Based Halide Influx Assay

This protocol measures CFTR channel function in a 96-well or 384-well format.

- Cell Culture & Treatment:
  - Seed Fischer Rat Thyroid (FRT) or CFBE41o- cells co-expressing F508del-CFTR and a halide-sensitive YFP (H148Q/I152L) in black-walled, clear-bottom 96-well plates.[\[13\]](#)
  - Grow cells to a confluent monolayer.
  - Incubate with correctors (**Elexacaftor**/Tezacaftor) for 24 hours.
- Assay Preparation:
  - Wash cells twice with a chloride-containing buffer (e.g., PBS).
  - Add 100  $\mu$ L of chloride buffer containing the activation cocktail (e.g., 10  $\mu$ M Forskolin + 1  $\mu$ M Ivacaftor) to each well.
  - Incubate the plate at 37°C for 20-30 minutes.
- Fluorescence Reading:
  - Place the plate in a fluorescence plate reader equipped with injectors (Excitation: ~485nm, Emission: ~535nm).
  - Record a stable baseline fluorescence for 5-10 seconds.
  - Program the injector to add 100  $\mu$ L of an iodide-containing buffer (PBS with Cl<sup>-</sup> replaced by I<sup>-</sup>).

- Continue recording fluorescence for an additional 30-60 seconds to capture the quenching kinetics.
- Data Analysis:
  - Calculate the initial rate of fluorescence decay (slope) immediately after iodide addition. This rate is proportional to CFTR-mediated iodide transport.
  - Self-Validation:
    - Positive Control: WT-CFTR expressing cells should show a rapid quenching rate.
    - Negative Control: Untreated F508del-CFTR cells should show a very slow rate of quenching.
    - Inhibitor Control: A well treated with a CFTR inhibitor (e.g., CFTRinh-172) should also show no significant quenching.

## References

- Middleton, P. G., Mall, M. A., Dřevínek, P., et al. (2019). **Elexacaftor**—Tezacaftor—Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. *The New England Journal of Medicine*. Available at: [\[Link\]](#)
- Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (**elexacaftor**/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. Available at: [\[Link\]](#)
- Pallarès-Bonany, M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and **Elexacaftor**. *PubMed*. Available at: [\[Link\]](#)
- Ghelani, D. P., et al. (2020). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and **Elexacaftor** Treatment Response in Cystic Fibrosis: A High-Throughput Method. *ACS Pharmacology & Translational Science*. Available at: [\[Link\]](#)
- van der A, D. A., et al. (2024). Dried Blood Spot Method Development and Clinical Validation for the Analysis of **Elexacaftor**, **Elexacaftor**-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor,

Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS. PubMed. Available at: [\[Link\]](#)

- Butt, U. T., et al. (2022). A Systematic Review on the Efficacy and Safety of the Combination of **Elexacaftor**, Tezacaftor, and Ivacaftor in Patients with Cystic Fibrosis. ResearchGate. Available at: [\[Link\]](#)
- van der A, D. A., et al. (2024). Dried Blood Spot Method Development and Clinical Validation for the Analysis of **Elexacaftor**, **Elexacaftor**-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS. Semantic Scholar. Available at: [\[Link\]](#)
- Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. Available at: [\[Link\]](#)
- Veit, G., et al. (2021). **Elexacaftor** co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis. Available at: [\[Link\]](#)
- Tomati, V., et al. (2023). **Elexacaftor** Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences. Available at: [\[Link\]](#)
- De Vivo, M., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and **Elexacaftor** in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. MDPI. Available at: [\[Link\]](#)
- Vives, M. C., et al. (2004). Measurement of halide efflux from cultured and primary airway epithelial cells using fluorescence indicators. PubMed. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Therapeutic Drug Monitoring of **Elexacaftor**, Tezacaftor, and Ivacaftor: An Overview of Bioanalytical Methods. ResearchGate. Available at: [\[Link\]](#)
- Gentile, F., et al. (2022). **Elexacaftor**-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis. Cells. Available at: [\[Link\]](#)
- Graeber, S. Y., et al. (2022). Effects of **Elexacaftor**/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal

of Respiratory and Critical Care Medicine. Available at: [\[Link\]](#)

- Shaughnessy, C. A., et al. (2021). Rescue of multiple class II CFTR mutations by **elexacaftor**+tezacaftor+ivacaftor mediated in part by the dual activities of **elexacaftor** as both corrector and potentiator. European Respiratory Journal. Available at: [\[Link\]](#)
- Proesmans, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences. Available at: [\[Link\]](#)
- Rab, A., et al. (2011). CFTR Expression Regulation by the Unfolded Protein Response. CFTR Protein. Available at: [\[Link\]](#)
- Kopeikin, Z., et al. (2010). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. Biophysical Journal. Available at: [\[Link\]](#)
- Mendoza, J. L., et al. (2016). The cystic fibrosis transmembrane conductance regulator (CFTR) and its stability. Bioscience Reports. Available at: [\[Link\]](#)
- Cresta, F., et al. (2024). **Elexacaftor**/tezacaftor/ivacaftor in people with cystic fibrosis and rare mutations. Wiley Online Library. Available at: [\[Link\]](#)
- Trinh, J. T., et al. (2023). Transcriptomic and Proteostasis Networks of CFTR and the Development of Small Molecule Modulators for the Treatment of Cystic Fibrosis Lung Disease. MDPI. Available at: [\[Link\]](#)
- O'Neal, W. K., et al. (2015). A Stable Human-Cell System Overexpressing Cystic Fibrosis Transmembrane Conductance Regulator Recombinant Protein at the Cell Surface. PLoS One. Available at: [\[Link\]](#)
- Vonk, A. M., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. Available at: [\[Link\]](#)
- Sigoillot, F. D., et al. (2023). **Elexacaftor**/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. Available at: [\[Link\]](#)

- Pranke, I. M., et al. (2022). The rescue of F508del-CFTR by **elexacaftor**/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ResearchGate. Available at: [\[Link\]](#)
- Proesmans, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. Available at: [\[Link\]](#)
- Tang, Y., et al. (2015). Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Journal of Pharmacological and Toxicological Methods. Available at: [\[Link\]](#)
- Sorum, B., et al. (2015). Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein. Journal of Visualized Experiments. Available at: [\[Link\]](#)
- Uli, N., et al. (2023). Post-approval studies with the CFTR modulators **Elexacaftor**—Tezacaftor—Ivacaftor. Frontiers in Pharmacology. Available at: [\[Link\]](#)
- Pranke, I., et al. (2022). **Elexacaftor**—Tezacaftor—Ivacaftor Therapy for Cystic Fibrosis Patients with The F508del/Unknown Genotype. ResearchGate. Available at: [\[Link\]](#)
- Shaughnessy, C. A., et al. (2021). **Elexacaftor** is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Effects of **Elexacaftor**/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. ResearchGate. Available at: [\[Link\]](#)
- CADTH. (2021). **Elexacaftor**-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta). National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Burgel, P. R., et al. (2022). Treatment effects of **Elexacaftor**/Tezacaftor/Ivacaftor in people with CF carrying non-F508del mutations. PubMed. Available at: [\[Link\]](#)
- Sigoillot, F. D., et al. (2023). **Elexacaftor**/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. Proceedings of the National Academy of Sciences. Available at: [\[Link\]](#)

- Sutharsan, S., et al. (2023). Long-term safety and efficacy of **elexacaftor**/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. PubMed. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cff.org [cff.org]
- 11. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Elexacaftor Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607289#troubleshooting-inconsistent-results-in-elexacaftor-experiments]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)